molecular formula C17H21Cl2NO2 B1412755 2,7-Bis(4-chlorobutoxy)quinoline CAS No. 2060027-95-2

2,7-Bis(4-chlorobutoxy)quinoline

Cat. No.: B1412755
CAS No.: 2060027-95-2
M. Wt: 342.3 g/mol
InChI Key: TZMDXIUAHHJECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2,7-Bis(4-chlorobutoxy)quinoline is represented by the InChI code: 1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2 . It has a molecular weight of 342.26 .


Physical and Chemical Properties Analysis

This compound has a melting point of 71-73°C . It’s also noted that the compound exhibits low acute toxicity and is considered safe for laboratory use.

Scientific Research Applications

Anticancer Studies

A novel compound related to 2,7-Bis(4-chlorobutoxy)quinoline, bearing a tri-quinoline moiety, was synthesized and found to exhibit higher cytotoxicity in human cervical cancer cell lines (HeLa) than human breast cancer cell lines (MCF7) (Gayathri et al., 2017).

Development of Potential Boron-Based Inhibitors

A study demonstrated a palladium-catalyzed C-4 borylation of chloroquinolines, leading to the synthesis of potential boron-based inhibitors for homeodomain interacting protein kinase 2 (HIPK2), highlighting its application in biomedical research (Das et al., 2022).

Synthesis of Novel Quinoline Derivatives

Research focused on the synthesis of a new type of halomethylquinoline, leading to novel and structurally intriguing quinoline derivatives, with significant in vitro anti-tubercular and anti-bacterial activities (Li et al., 2019).

Antibacterial and Antituberculosis Properties

New series of quinoline derivatives were synthesized, showing promising antibacterial and antituberculosis activities, highlighting the potential of such compounds in treating infectious diseases (Eswaran et al., 2010).

Adjuvantic Activity

A bis-quinoline compound was found to have significant adjuvantic activity in mice, suggesting its potential use in vaccine development and immunotherapy (Ukani et al., 2012).

Ethylene Polymerization Catalysis

Bis(o-hydroxyphenyl)quinolines were synthesized and used in ethylene polymerization catalysis, showcasing an application in polymer science (Nifant’ev et al., 2013).

Antileishmanial Activity

A one-pot synthesis of novel bis-quinolines demonstrated significant antileishmanial activity, offering potential in the development of new treatments for leishmaniasis (Palit et al., 2009).

Molecular Structure Studies

The molecular structure and protonation trends of quinoline derivatives were investigated, providing insights into the structural characteristics of such compounds (Dyablo et al., 2016).

Properties

IUPAC Name

2,7-bis(4-chlorobutoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMDXIUAHHJECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)OCCCCCl)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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